Benzyl isocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

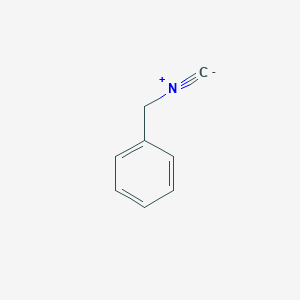

Structure

3D Structure

Properties

IUPAC Name |

isocyanomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNFZUWWRVGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145819 | |

| Record name | Benzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-91-7 | |

| Record name | Benzyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU57DSL26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of benzyl isocyanide

An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₅CH₂NC), also known as (isocyanomethyl)benzene or benzyl isonitrile, is a pungent, colorless to pale yellow liquid that serves as a versatile reagent in organic synthesis.[1][2] Its unique electronic structure, characterized by a nucleophilic carbon atom, makes it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and in multicomponent reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and key reactions, and visual representations of its reaction mechanisms.

Physical Properties

This compound is an organic compound that is soluble in common organic solvents like ether and chloroform but is sparingly soluble to insoluble in water.[1][2] It is typically stored at low temperatures (-20°C) to maintain its stability.[2][3][4][5][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. These values are essential for its handling, purification, and use in quantitative experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [1][7] |

| Molecular Weight | 117.15 g/mol | [3][7] |

| Boiling Point | 105-106 °C at 75 mmHg | [3][5][8][9] |

| Density | 0.962 g/mL at 25 °C | [3][5][9][10] |

| Refractive Index (n²⁰/D) | 1.521 | [3][5][9][10] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [3][5][8][11] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for compound verification and quality control. Standardized methods are employed to ensure reproducibility.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[12]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or hot plate).[12][13]

-

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[12][13]

-

The temperature is recorded when, upon cooling, the bubbling stops and the liquid just begins to be drawn into the capillary tube.[12]

-

Modern digital density meters, operating on the oscillating U-tube principle, provide rapid and highly accurate density measurements.[1][2][8][9]

-

Apparatus: A digital density meter compliant with ASTM D4052, syringes for manual injection, and appropriate solvents for cleaning (e.g., ethanol, acetone).

-

Procedure:

-

Calibration: The instrument is calibrated using dry air and deionized water at the specified temperature (e.g., 25 °C).

-

Sample Introduction: The this compound sample is drawn into a clean, dry syringe, ensuring no air bubbles are present.

-

Measurement: The sample is injected into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency caused by the mass of the sample and calculates the density.[2][9]

-

Cleaning: The measurement cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

-

The refractive index is a fundamental property used to identify and assess the purity of liquid samples.[14]

-

Apparatus: An Abbe refractometer, a constant temperature water bath to maintain the prism temperature (e.g., 20 °C), a light source (typically a sodium D-line source, 589.3 nm), and a dropper.[15]

-

Procedure:

-

The refractometer prisms are cleaned with a soft tissue and a suitable solvent (e.g., isopropanol).

-

A small drop of this compound is placed on the surface of the lower prism.

-

The prisms are closed and locked. The circulating water bath is used to ensure the temperature is stable at 20 °C.

-

The light source is positioned, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields are sharp and centered in the crosshairs.

-

The refractive index value is read directly from the instrument's scale.[14]

-

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

| Spectroscopy | Key Peaks / Signals | Reference(s) |

| Infrared (IR) | ν (cm⁻¹): 2148 (-NC stretch) | [11] |

| ¹H NMR | δ (ppm in CDCl₃): 7.42-7.28 (m, 5H, Ar-H), 4.61 (s, 2H, CH₂) | [11][16] |

| ¹³C NMR | δ (ppm in CDCl₃): 157.2 (t, -NC), 131.5 (Ar-C), 129.4 (Ar-CH), 128.6 (Ar-CH), 126.4 (Ar-CH), 45.3 (t, CH₂) | [11][17] |

| Mass Spec. (EI) | m/z (%): 117 (M⁺, 20), 116 (34), 91 (24), 90 (100) | [11][18] |

Chemical Properties and Reactivity

The isocyanide functional group (-N≡C) in this compound dictates its chemical reactivity. The terminal carbon is nucleophilic, making it highly reactive towards electrophiles. It is a key reactant in several name reactions, particularly multicomponent reactions (MCRs).[1]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[7][19] This reaction is highly atom-economical and is valuable for creating diverse molecular libraries.

The reaction is believed to proceed through a concerted, non-ionic mechanism, especially in aprotic solvents. The reactants form an intermediate which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[7][19]

Caption: The Passerini three-component reaction workflow.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a bis-amide.[20][21] This reaction is exceptionally efficient for generating peptide-like structures.

The Ugi reaction begins with the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product.[20][22][23]

Caption: The mechanistic pathway of the Ugi four-component reaction.

Experimental Protocol for a Representative Ugi Reaction

This protocol provides a general method for performing an Ugi four-component reaction using this compound.

-

Reagents & Equipment:

-

Aldehyde (1.0 eq.), Amine (1.0 eq.), Carboxylic Acid (1.0 eq.), this compound (1.0 eq.)

-

Solvent (e.g., Methanol, 0.5 M)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

Thin-layer chromatography (TLC) plate for reaction monitoring

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol (to a concentration of 0.5 M) in a round-bottom flask.

-

Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the imine.[3]

-

To this mixture, add the carboxylic acid (1.0 eq.) followed by the this compound (1.0 eq.).

-

Continue to stir the reaction at room temperature for 24-48 hours.

-

Monitor the progress of the reaction using TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

-

Synthesis of this compound

A convenient and direct method for preparing this compound involves the reaction of benzyl halides with silver salts and trimethylsilyl cyanide (TMSCN).[23]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol for Synthesis from Benzyl Bromide

This protocol is adapted from the literature for the direct conversion of benzyl bromide to this compound.

-

Reagents & Equipment:

-

Benzyl bromide (1.0 eq.), Silver perchlorate (AgClO₄, 1.5 eq.), Trimethylsilyl cyanide (TMSCN, 1.5 eq.)

-

Dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃)

-

Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere

-

Celite, silica gel for chromatography

-

-

Procedure:

-

To a solution of benzyl bromide (0.2 mmol) in dichloromethane (2 mL) under an argon atmosphere, add TMSCN (0.6 mmol) and AgClO₄ (0.6 mmol).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

After the starting material is consumed, add saturated aqueous NaHCO₃ (2 mL) to the mixture.

-

Stir for an additional 10 minutes to ensure complete cleavage of the carbon-silicon bond.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

-

After filtering off the drying agent, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane-ethyl acetate) to yield pure this compound.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[11]

-

Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[2][11] It is a skin and eye irritant and may cause allergic skin and respiratory reactions.[11] Chronic exposure may lead to cyanide poisoning, as it can be metabolized to cyanide in the body.[11]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[11][21]

-

Handling: Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage is at -20°C.[2][3]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For further details, consulting the primary literature cited is recommended.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Refractive Index ASTM D542 [intertek.com]

- 6. 4.1.3. General Ugi Reaction Protocol followed by Alkylation (Method B) [bio-protocol.org]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. store.astm.org [store.astm.org]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. agilent.com [agilent.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. store.astm.org [store.astm.org]

- 15. mt.com [mt.com]

- 16. This compound(10340-91-7) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. massbank.eu [massbank.eu]

- 19. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ugi reaction - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. beilstein-journals.org [beilstein-journals.org]

- 23. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

An In-depth Technical Guide to the Molecular Structure and Formula of Benzyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isocyanide, also known as isocyanomethylbenzene or benzyl isonitrile, is an organic compound that serves as a versatile building block in organic synthesis. Its unique electronic structure, characterized by the isocyanide functional group, makes it a valuable reagent in various chemical transformations, particularly in the synthesis of heterocyclic compounds and in multicomponent reactions such as the Passerini and Ugi reactions.[1] This guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of this compound, along with detailed experimental protocols for its application in significant synthetic reactions.

Molecular Structure and Formula

This compound is comprised of a benzyl group (a benzene ring attached to a methylene bridge) and an isocyanide functional group (-N≡C). The molecular formula is C₈H₇N, and its molecular weight is approximately 117.15 g/mol .[1][2]

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 10340-91-7 |

| InChI | InChI=1S/C8H7N/c9-8-7-6-4-2-1-3-5-6/h1-5H,7H2 |

| SMILES | C1=CC=C(C=C1)CNC |

Molecular Geometry

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Calculated) |

| Bond Lengths (Å) | C≡N | ~1.17 |

| N-C (methylene) | ~1.46 | |

| C (methylene)-C (aromatic) | ~1.51 | |

| C-C (aromatic, avg.) | ~1.39 | |

| C-H (aromatic, avg.) | ~1.09 | |

| C-H (methylene, avg.) | ~1.10 | |

| **Bond Angles (°) ** | C-N≡C | ~178 |

| N-C-C (methylene-aromatic) | ~112 | |

| H-C-H (methylene) | ~109 |

Note: These values are approximations based on computational models and may vary slightly from experimental values.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is soluble in many organic solvents and is typically stored at low temperatures to prevent degradation.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 117.15 g/mol |

| Boiling Point | 105-106 °C at 75 mmHg |

| Density | 0.962 g/mL at 25 °C |

| Refractive Index | 1.521 at 20 °C |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Region/Chemical Shift | Assignment |

| IR (Infrared) | ~2150 cm⁻¹ (strong, sharp) | N≡C stretch of the isocyanide group |

| ~3030-3090 cm⁻¹ (medium) | Aromatic C-H stretch | |

| ~2850-2930 cm⁻¹ (medium) | Aliphatic C-H stretch (methylene) | |

| ~1450-1600 cm⁻¹ (medium-weak) | Aromatic C=C ring stretch | |

| ¹H NMR (Proton) | ~7.2-7.4 ppm (multiplet, 5H) | Aromatic protons (C₆H₅) |

| ~4.6 ppm (singlet, 2H) | Methylene protons (CH₂) | |

| ¹³C NMR (Carbon) | ~157 ppm (triplet) | Isocyanide carbon (N≡C) |

| ~127-135 ppm | Aromatic carbons (C₆H₅) | |

| ~46 ppm (triplet) | Methylene carbon (CH₂) |

Experimental Protocols

This compound is a key reactant in several important multicomponent reactions. Below are detailed experimental protocols for the Passerini and Ugi reactions, which highlight its synthetic utility.

The Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

Protocol: Synthesis of an α-acyloxy carboxamide via the Passerini Reaction

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde or ketone (1.0 equivalent) and the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Isocyanide: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy carboxamide.

The Ugi Reaction

The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide.

Protocol: Synthesis of a bis-amide via the Ugi Reaction

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the primary amine (1.0 equivalent) in a polar solvent such as methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Addition of Reactants: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 equivalent) followed by the dropwise addition of this compound (1.0 equivalent).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's progress by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel with a suitable eluent system to obtain the pure bis-amide product.

Reaction Mechanisms and Logical Diagrams

The utility of this compound in organic synthesis is exemplified by its participation in multicomponent reactions. The mechanisms of the Passerini and Ugi reactions are well-established and demonstrate the unique reactivity of the isocyanide functional group.

The Passerini Reaction Mechanism

The Passerini reaction is believed to proceed through a concerted or stepwise pathway involving a key nitrilium intermediate. The following diagram illustrates the generally accepted stepwise mechanism.

Caption: Mechanism of the Passerini Reaction.

The Ugi Reaction Mechanism

The Ugi reaction involves the initial formation of an imine, which is then attacked by the isocyanide to form a nitrilium ion. Subsequent reaction with the carboxylate and an intramolecular rearrangement yield the final bis-amide product.

Caption: Mechanism of the Ugi Reaction.

Conclusion

This compound is a valuable reagent in modern organic synthesis, offering a pathway to complex molecular architectures through its participation in multicomponent reactions. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic signatures. The included experimental protocols and mechanistic diagrams for the Passerini and Ugi reactions serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective application of this versatile compound.

References

Benzyl Isocyanide: A Technical Overview for Advanced Research

Introduction

Benzyl isocyanide, an organic compound featuring an isocyanide functional group attached to a benzyl group, is a versatile and reactive building block in organic synthesis.[1] Its unique electronic structure, characterized by a C-centered lone pair and π* orbitals, allows it to participate in a wide range of chemical transformations, making it a valuable reagent for researchers, particularly in the fields of medicinal chemistry and drug development.[2] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, applications in multicomponent reactions, and essential safety information.

Chemical Identification and Properties

This compound is a colorless to pale yellow liquid with a distinct, pungent odor.[1] It is soluble in organic solvents like ether and chloroform but has low solubility in water.[1]

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 10340-91-7 .[1][3][4][5]

This compound is also known by several synonyms, including:

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | [1][3][4] |

| Molecular Weight | 117.15 g/mol | [1][3][4] |

| Boiling Point | 105-106 °C at 75 mmHg | [5][6][7] |

| Density | 0.962 g/mL at 25 °C | [5][6][7] |

| Refractive Index | n20/D 1.521 | [5][6][7] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [7][8] |

| Storage Temperature | -20°C | [6][7] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common approaches.

Dehydration of N-Benzylformamide

A prevalent method for synthesizing isocyanides is the dehydration of the corresponding formamide.[9] This protocol is an example of such a transformation.

Experimental Protocol:

-

To a solution of N-benzylformamide (1 mmol) in dichloromethane (DCM, 10 mL, 0.1 M), add triethylamine (5 mmol).[9]

-

Cool the reaction mixture to 0 °C.[9]

-

Slowly add phosphorus oxychloride (1 mmol) to the cooled mixture.[9]

-

Stir the reaction mixture for 1 hour at 0 °C.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[9]

-

Upon completion, the product can be purified using column chromatography.[9]

Note: This method has been shown to be scalable, with successful syntheses performed at both 100 mmol and 500 mmol scales with adjusted concentrations and reagents.[9]

Conversion of Benzyl Halides using Silver Salts

A direct conversion of benzyl halides to benzyl isocyanides offers an alternative synthetic route.[10][11]

Experimental Protocol:

-

To a solution of the appropriate benzyl halide (0.2 mmol) in dichloromethane (CH₂Cl₂, 2 mL), add trimethylsilyl cyanide (TMSCN, 60 mg, 0.6 mmol) and silver perchlorate (AgClO₄, 124 mg, 0.6 mmol) under an argon atmosphere.[10]

-

Stir the reaction mixture at room temperature.[10]

-

After adequate stirring, add aqueous saturated sodium bicarbonate (NaHCO₃, 2 mL).[10]

-

Continue stirring for an additional 10 minutes.[10]

-

Filter the mixture over Celite and wash with ethyl acetate (EtOAc).[10]

-

Combine the organic extracts and wash with water and brine.[10]

-

Dry the organic layer over magnesium sulfate (MgSO₄).[10]

-

Purify the crude product by silica gel column chromatography using a hexane-EtOAc solvent system.[10]

Applications in Drug Discovery and Development

This compound is a key reagent in multicomponent reactions (MCRs), which are powerful tools for rapidly generating libraries of complex molecules from simple starting materials.[12] This is particularly valuable in drug discovery for exploring structure-activity relationships.[9][12]

Isocyanide-Based Multicomponent Reactions (IMCRs)

IMCRs, such as the Passerini and Ugi reactions, leverage the unique reactivity of the isocyanide group to form multiple new bonds in a single synthetic operation.[11][12]

Caption: Workflow of the Ugi four-component reaction.

This compound's role in these reactions allows for the efficient synthesis of diverse molecular scaffolds, including peptidomimetics and heterocyclic compounds, which are of significant interest in pharmaceutical research.[1][11] For instance, it has been used in the synthesis of Ru(II) complexes and in three-component coupling processes to produce O- and N-arylamides.[3][5] The application of IMCRs has been instrumental in discovering novel antimicrobial agents.[12]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1][8]

Hazard Identification

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][6][13] It can cause skin, eye, and respiratory tract irritation.[8] Chronic exposure may lead to effects similar to cyanide poisoning by inhibiting cellular respiration.[8]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Harmful if inhaled | H332 |

| Combustible liquid | H227 |

Recommended Handling and PPE

A thorough risk assessment should be conducted before working with this compound.

Caption: Safety and handling workflow for this compound.

Key safety protocols include:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8][14] Facilities should be equipped with an eyewash station and a safety shower.[8]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[8][14] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[8]

-

Handling: Wash hands thoroughly after handling.[8] Avoid breathing vapor or mist.[8][14]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][14]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical aid.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical help.[8][14]

References

- 1. CAS 10340-91-7: this compound | CymitQuimica [cymitquimica.com]

- 2. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H7N | CID 82558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 10340-91-7 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. 苄异腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 12. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 10340-91-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. echemi.com [echemi.com]

The Isocyanide Functional Group in Benzyl Isocyanide: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The isocyanide functional group, with its unique electronic structure, offers a versatile platform for a myriad of organic transformations. In benzyl isocyanide, the benzylic group further influences its reactivity, making it a valuable building block in the synthesis of complex organic molecules, including heterocycles and peptidomimetics, which are of significant interest in drug discovery and materials science. This technical guide provides a comprehensive overview of the core reactivity of the isocyanide functional group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity Principles of this compound

The isocyanide functional group (-N≡C) is characterized by a carbon atom that exhibits both nucleophilic and electrophilic character. This duality is a consequence of its resonance structures, where one form has a lone pair on the carbon and a positive charge on the nitrogen, and the other depicts a triple bond with a formal negative charge on carbon and a positive charge on nitrogen. This electronic ambivalence is the cornerstone of its diverse reactivity.

This compound's reactivity is further modulated by the adjacent benzyl group. The methylene protons alpha to the isocyanide group are acidic, with a pKa of approximately 27.4, allowing for deprotonation and subsequent functionalization at this position.[1]

The primary modes of reactivity for this compound can be categorized as:

-

Multicomponent Reactions (MCRs): Particularly the Ugi and Passerini reactions, which enable the rapid construction of complex molecular scaffolds from simple starting materials.

-

Cycloaddition Reactions: this compound participates in [4+1] and [3+2] cycloadditions to form a variety of five-membered heterocyclic rings.[1]

-

α-Addition Reactions: The nucleophilic carbon of the isocyanide can add to a wide range of electrophiles.

-

Reactions involving the α-Proton: The acidity of the benzylic protons allows for the formation of a stabilized carbanion, which can then react with various electrophiles.

-

Metal-Catalyzed Reactions: Transition metals can coordinate to the isocyanide group, activating it towards insertion and other transformations.[2]

Multicomponent Reactions: The Ugi and Passerini Reactions

Multicomponent reactions are highly efficient processes that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. This compound is a key reagent in two of the most prominent MCRs: the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[3] This reaction is exceptionally valuable in the generation of compound libraries for drug discovery due to the vast diversity that can be achieved by varying the four components.

A plausible mechanism for the Ugi reaction is depicted below.

Quantitative Data for the Ugi Reaction with this compound

The yield of the Ugi reaction is influenced by the nature of the reactants and the reaction conditions. The following table summarizes representative examples of Ugi reactions involving this compound.

| Aldehyde/Ketone | Amine | Carboxylic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-Anisidine | Acetic Acid | Toluene | 80 | 36 | 64 | [4] |

| Isobutyraldehyde | Glycine methyl ester | Propionic Acid | Methanol | RT | 24-48 | 78 | [5] |

| 2-Azidobenzaldehyde | Amino acid | - | Methanol | RT | 48 | 40 | [6] |

| Benzaldehyde | Benzylamine | o-Iodobenzoic acid | - | - | - | excellent | [7] |

| Benzaldehyde | Benzylhydrazine | Chiral Dicarboxylic Acid | - | - | - | high | [8] |

Experimental Protocol: A Representative Ugi Reaction with this compound

This protocol describes the synthesis of an α-acylamino amide using benzaldehyde, benzylamine, acetic acid, and this compound.

Materials:

-

Benzaldehyde (1.0 mmol, 1.0 eq)

-

Benzylamine (1.0 mmol, 1.0 eq)

-

Acetic acid (1.0 mmol, 1.0 eq)

-

This compound (1.0 mmol, 1.0 eq)

-

Methanol (2 mL)

Procedure:

-

To a solution of benzaldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add benzylamine (1.0 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add acetic acid (1.0 mmol) followed by this compound (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-acylamino amide.

-

Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[9] This reaction is highly atom-economical and proceeds readily, often without the need for a catalyst.

The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent.[9]

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Benzyl isonitrile [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Passerini reaction - Wikipedia [en.wikipedia.org]

The Synthesis of Benzyl Isocyanide: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of benzyl isocyanide, a versatile reagent in organic chemistry. We will delve into the historical discovery of isocyanides, detail key synthetic methodologies for this compound with specific experimental protocols, and present quantitative data in a clear, comparative format. This document also includes a visualization of the historical timeline to provide context for the evolution of these synthetic methods.

Introduction: The Emergence of a Unique Functional Group

The isocyanide functional group (-N≡C), with its unique electronic structure featuring a formally divalent carbon, has been a subject of fascination and utility since its discovery. The first synthesis of an isocyanide was an accidental one by W. Lieke in 1859, who, while attempting to prepare allyl cyanide from allyl iodide and silver cyanide, isolated the foul-smelling allyl isocyanide. This discovery opened the door to a new class of compounds with remarkable reactivity.

This compound, specifically, has emerged as a valuable building block in organic synthesis, particularly in multicomponent reactions like the Passerini and Ugi reactions, which are instrumental in the generation of molecular diversity for drug discovery and materials science. Its synthesis has evolved from classical methods to more modern, efficient protocols.

Historical Timeline of Isocyanide and this compound Synthesis

The journey from the initial discovery of isocyanides to the development of specific and efficient syntheses for this compound has spanned over a century. The following diagram illustrates the key milestones in this progression.

Caption: A timeline of key discoveries in isocyanide synthesis.

Core Synthetic Methodologies for this compound

Several key methods have been established for the synthesis of this compound. This section provides detailed experimental protocols for the most significant of these.

The Hofmann Isonitrile Synthesis (Carbylamine Reaction)

Developed by August Wilhelm von Hofmann, this reaction remains a classic method for the preparation of isocyanides from primary amines.[1][2] The reaction involves the treatment of a primary amine with chloroform and a strong base.

Experimental Protocol:

-

Reactants: Benzylamine, Chloroform, Ethanolic Potassium Hydroxide.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, a solution of benzylamine in ethanol is prepared. To this solution, chloroform is added. While stirring vigorously, a concentrated solution of potassium hydroxide in ethanol is added dropwise. The reaction is exothermic and may require cooling to control the rate. After the addition is complete, the mixture is heated to reflux for a specified period.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Synthesis from Benzyl Halides

A direct and convenient method for the preparation of benzyl isocyanides involves the reaction of benzyl halides with a cyanide source.

This method is analogous to the original discovery of isocyanides.

Experimental Protocol:

-

Reactants: Benzyl chloride, Silver cyanide.

-

Procedure: Benzyl chloride is reacted with silver cyanide in a suitable solvent.[3] The reaction proceeds via nucleophilic substitution to form this compound.

A more recent and efficient method utilizes a combination of a silver salt and TMSCN.[4][5][6]

Experimental Protocol:

-

Reactants: Benzyl bromide, Trimethylsilyl cyanide (TMSCN), Silver(I) perchlorate (AgClO₄), Dichloromethane (CH₂Cl₂), Saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Procedure: To a solution of benzyl bromide (0.2 mmol) in dichloromethane (2 mL) under an argon atmosphere, TMSCN (60 mg, 0.6 mmol) and AgClO₄ (124 mg, 0.6 mmol) are added. The reaction mixture is stirred at room temperature.

-

Workup: Saturated aqueous NaHCO₃ (2 mL) is added, and the mixture is stirred for an additional 10 minutes. The mixture is then filtered through Celite and washed with ethyl acetate. The combined organic extracts are washed with water and brine, and then dried over anhydrous MgSO₄. The solvent is removed, and the crude product is purified by silica gel column chromatography (hexane-EtOAc).[4]

Dehydration of N-Benzylformamide

The dehydration of N-formamides is a common and reliable route to isocyanides.

Experimental Protocol:

-

Reactants: N-benzylformamide, a dehydrating agent (e.g., phosphorus oxychloride, phosgene, or Burgess reagent), and a base (e.g., triethylamine or pyridine).

-

Procedure: N-benzylformamide is dissolved in an anhydrous solvent (e.g., dichloromethane). The base is added, and the solution is cooled in an ice bath. The dehydrating agent is then added dropwise with stirring. After the addition, the reaction is typically stirred at room temperature until completion.

-

Workup: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives using the modern silver salt/TMSCN method.[4]

| Entry | Benzyl Halide (Substituent) | Silver Salt | Yield (%) |

| 1 | 4-tert-Butylbenzyl bromide | AgClO₄ | 95 |

| 2 | 4-tert-Butylbenzyl bromide | AgBF₄ | 93 |

| 3 | 4-tert-Butylbenzyl bromide | AgOTf | 91 |

| 4 | 4-Methoxybenzyl bromide | AgClO₄ | 92 |

| 5 | 4-Chlorobenzyl bromide | AgClO₄ | 85 |

| 6 | Benzyl bromide | AgClO₄ | 88 |

Logical Workflow for this compound Synthesis and Application

The synthesis of this compound is often a prelude to its use in more complex reactions. The following diagram illustrates a typical workflow from a primary amine to a product of a multicomponent reaction.

Caption: A workflow from benzylamine to a complex amide via an Ugi reaction.

Conclusion

The synthesis of this compound has a rich history, evolving from its roots in the serendipitous discovery of isocyanides to the development of highly efficient and specific modern protocols. For researchers in drug development and organic synthesis, a thorough understanding of these methods is crucial for leveraging the unique reactivity of this compound in the construction of complex molecular architectures. The detailed protocols and comparative data presented in this guide offer a practical resource for the synthesis and application of this important chemical intermediate.

References

- 1. The product obtained by heating benzyl amine with chloroform and alcoholi.. [askfilo.com]

- 2. askfilo.com [askfilo.com]

- 3. brainly.in [brainly.in]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 6. Isocyanide synthesis by substitution [organic-chemistry.org]

A Comprehensive Technical Guide to the Fundamental Principles of Benzyl Isocyanide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles of benzyl isocyanide chemistry. It covers its synthesis, physicochemical properties, and key reactions, with a focus on its application in organic synthesis and drug discovery. Detailed experimental protocols, tabulated quantitative data, and process diagrams are included to support advanced research and development.

Introduction to this compound

This compound, with the chemical formula C₆H₅CH₂NC, is an organic compound featuring an isocyanide functional group attached to a benzyl group.[1] It is a valuable intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) like the Passerini and Ugi reactions.[2][3] Its unique reactivity, stemming from the electron-deficient carbenoid carbon of the isocyanide group, makes it a versatile building block for the synthesis of complex organic molecules, including heterocycles and peptidomimetics, which are of significant interest in pharmaceutical and agrochemical research.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the substitution reaction of benzyl halides or the dehydration of N-benzylformamide.

Synthesis from Benzyl Halides

A convenient and efficient method for preparing benzyl isocyanides involves the reaction of benzyl halides with silver salts and trimethylsilyl cyanide (TMSCN).[3] This method offers high yields and avoids the use of harsh dehydrating agents. Benzyl bromides generally provide higher yields than benzyl chlorides.[3]

Experimental Protocol: Synthesis of this compound from Benzyl Bromide [2]

-

Materials:

-

Benzyl bromide (0.2 mmol)

-

Trimethylsilyl cyanide (TMSCN) (60 mg, 0.6 mmol)

-

Silver perchlorate (AgClO₄) (124 mg, 0.6 mmol)

-

Dichloromethane (CH₂Cl₂) (2 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (2 mL)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Celite

-

Silica gel for column chromatography (hexane-EtOAc eluent)

-

-

Procedure:

-

To a solution of benzyl bromide (0.2 mmol) in dichloromethane (2 mL) under an argon atmosphere, add TMSCN (60 mg, 0.6 mmol) and AgClO₄ (124 mg, 0.6 mmol).

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete (monitored by TLC), add saturated aqueous NaHCO₃ (2 mL).

-

Stir for an additional 10 minutes.

-

Filter the mixture through Celite and wash the filter cake with EtOAc.

-

Combine the organic extracts and wash with H₂O and brine.

-

Dry the organic layer over MgSO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-EtOAc eluent system to yield the pure this compound.

-

Logical Workflow for Synthesis of this compound from Benzyl Halide

Caption: Workflow for this compound synthesis from benzyl halide.

Synthesis via Dehydration of N-Benzylformamide

The dehydration of N-substituted formamides is a classic and widely used method for the synthesis of isocyanides.[4] Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N) is a common dehydrating agent for this transformation.[4][5][6]

Experimental Protocol: Dehydration of N-Benzylformamide [4][7]

-

Materials:

-

N-benzylformamide (2 mmol)

-

Triethylamine (Et₃N) (2 mL)

-

Phosphorus oxychloride (POCl₃) (0.2 mL, 2 mmol)

-

Diethyl ether

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve N-benzylformamide (2 mmol) in triethylamine (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (0.2 mL, 2 mmol) to the stirred solution at 0 °C.

-

Stir the reaction mixture for approximately 5 minutes at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture directly onto a dry-packed silica gel column.

-

Elute the product with 100% diethyl ether to obtain pure this compound.

-

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent and unpleasant odor.[1] It is soluble in most organic solvents but insoluble in water.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [8] |

| Molecular Weight | 117.15 g/mol | [8] |

| Boiling Point | 105-106 °C at 75 mmHg | [9] |

| Density | 0.962 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.521 | [8][9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Reference(s) |

| Infrared (IR) Spectroscopy (neat) | 3031 cm⁻¹ (Ar-H stretch), 2964, 2906 cm⁻¹ (C-H stretch), 2148 cm⁻¹ (N≡C stretch) , 1511, 1442 cm⁻¹ (C=C stretch) | [2] |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.42 (d, 2H, J = 8.4 Hz), 7.28 (d, 2H, J = 8.4 Hz), 4.61 (br t, 2H, J = 1.9 Hz) | [2] |

| ¹³C NMR (150.8 MHz, CDCl₃) | δ 157.25 (t, J = 4.9 Hz, N≡C), 151.64, 129.39, 126.45, 125.92 (aromatic carbons), 45.28 (t, J = 7.4 Hz, CH₂) | [2] |

Reactivity and Key Reactions

The isocyanide functional group is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, which gives the carbon atom both nucleophilic and electrophilic (carbenoid) character. This dual reactivity is central to its utility in organic synthesis. This compound is stable towards strong bases but is sensitive to acid, hydrolyzing to N-benzylformamide.[10]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[11] This reaction is highly atom-economical and is often carried out in aprotic solvents.[11]

General Experimental Protocol: Passerini Reaction with this compound

-

Materials:

-

Aldehyde or Ketone (1.0 eq.)

-

Carboxylic Acid (1.0-1.2 eq.)

-

This compound (1.0-1.2 eq.)

-

Aprotic solvent (e.g., dichloromethane, diethyl ether)

-

-

Procedure:

-

In a reaction vessel, combine the carbonyl compound, carboxylic acid, and this compound in an aprotic solvent.

-

Stir the mixture at room temperature for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture may be washed with a saturated aqueous solution of sodium bicarbonate.

-

The crude product is then purified, typically by column chromatography.

-

Reaction Mechanism: The Passerini Reaction

Caption: Mechanism of the Passerini three-component reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide.[12] This reaction is exceptionally versatile for creating diverse, peptide-like molecules and is often conducted in polar protic solvents like methanol.[13]

General Experimental Protocol: Ugi Reaction with this compound

-

Materials:

-

Aldehyde or Ketone (1.0 eq.)

-

Amine (1.0 eq.)

-

Carboxylic Acid (1.0 eq.)

-

This compound (1.0 eq.)

-

Polar protic solvent (e.g., methanol)

-

-

Procedure:

-

To a solution of the aldehyde or ketone in a suitable solvent (e.g., methanol), add the amine.

-

Stir the mixture at room temperature for a period to facilitate imine formation (e.g., 1 hour).

-

Add the carboxylic acid and this compound to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product is isolated and purified, often by recrystallization or column chromatography.

-

Reaction Mechanism: The Ugi Reaction

Caption: Mechanism of the Ugi four-component reaction.

Applications in Drug Development and Medicinal Chemistry

The ability of this compound to participate in multicomponent reactions that rapidly generate molecular complexity makes it a highly valuable reagent in drug discovery. The Passerini and Ugi reactions are widely used to create large libraries of diverse compounds for high-throughput screening.[9] The resulting α-acyloxy amides and α-acylamino amides are considered "peptidomimetics" and can mimic or disrupt protein-protein interactions, a key strategy in modern drug design.

Safety and Handling

This compound is a harmful and combustible liquid.[14] It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and eye irritation.[14] Due to its strong, unpleasant odor, all manipulations should be conducted in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[14] Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[14]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, particularly for the construction of complex molecular architectures through multicomponent reactions. Its predictable reactivity, coupled with the efficiency of the Passerini and Ugi reactions, provides a powerful platform for the rapid generation of compound libraries for drug discovery and development. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

- 1. DSpace [open.bu.edu]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attempted Dehydration of a Formyl Group | SciFailures [scifailures.com]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. This compound(10340-91-7)IR [m.chemicalbook.com]

- 13. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl isocyanide, a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the essential ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | br s | 5H | Aromatic (C₆H₅) |

| ~4.5 | t | 2H | Methylene (CH₂) |

Note: Data is based on qualitative descriptions from established synthetic procedures. The aromatic protons are often observed as a complex multiplet, which may be reported as a broad singlet in lower resolution spectra.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~157 (t) | Isocyanide (N≡C) |

| 129-132 | Aromatic (C₆H₅) |

| ~46 (t) | Methylene (CH₂) |

Note: The chemical shifts for the aromatic carbons and the methylene carbon are estimated based on data from substituted this compound derivatives. The isocyanide carbon typically appears as a triplet due to coupling with the adjacent nitrogen-14 nucleus.

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2150 | Very Strong | N≡C stretch |

| 3095-2865 | Medium-Weak | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1479 | Medium | C=C stretch (aromatic) |

Note: The prominent, very strong absorption band around 2150 cm⁻¹ is the most characteristic feature in the IR spectrum of an isocyanide.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common and effective method for the preparation of this compound is through the oxidation of 5-benzylaminotetrazole.

Procedure:

-

5-Benzylaminotetrazole is dissolved in a biphasic mixture of dichloromethane and a 10% aqueous sodium hydroxide solution.

-

The mixture is cooled to 0°C.

-

A solution of sodium hypobromite (NaOBr) in water is added dropwise with vigorous stirring over a period of 15 minutes.

-

The organic layer is separated, and the aqueous phase is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a synthesized compound like this compound.

References

Solubility and Stability of Benzyl Isocyanide in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isocyanide is a versatile reagent in organic synthesis, valued for its unique reactivity in multicomponent reactions and the formation of complex molecular architectures. A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its effective use, ensuring optimal reaction conditions, and maintaining its integrity during storage. This technical guide provides a comprehensive overview of the solubility and stability of this compound in a range of common laboratory solvents. It includes qualitative solubility data, discusses key stability considerations, and furnishes detailed experimental protocols for the quantitative determination of these properties.

Introduction

This compound (C₆H₅CH₂NC) is a colorless to pale yellow liquid characterized by a pungent odor.[1][2] Its isocyanide functional group, with its divalent carbon, imparts both nucleophilic and electrophilic character, making it a valuable building block in organic chemistry.[3] However, this reactivity also makes it susceptible to degradation under certain conditions. This guide aims to provide researchers with the necessary information to handle and utilize this compound effectively and safely.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a wide array of solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar isocyanide group attached to a nonpolar benzyl group—and existing qualitative descriptions, a general solubility profile can be established. This compound is generally soluble in many organic solvents and insoluble in water.[2][4]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on established chemical principles and available information.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar isocyanide group can interact favorably with the dipoles of these solvents, while the benzyl group is readily solvated. Dichloromethane has been successfully used as a reaction solvent for this compound synthesis.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The isocyanide group can act as a hydrogen bond acceptor with the hydroxyl group of alcohols.[5] However, the reactivity of the isocyanide in protic solvents, particularly under acidic conditions, should be a consideration. |

| Nonpolar | Toluene, Diethyl Ether, Chloroform, Hexane, Cyclohexane | Soluble to Moderately Soluble | The nonpolar benzyl group promotes solubility in these solvents. This compound is known to be soluble in ether and chloroform.[2] Solubility is expected to be lower in aliphatic hydrocarbons like hexane compared to aromatic or chlorinated solvents. |

| Aqueous | Water | Insoluble | The hydrophobic benzyl group dominates, leading to poor solvation in water. This compound is reported to be sparingly soluble or insoluble in water.[2][4] |

Stability of this compound

The stability of this compound is influenced by several factors, including the solvent, temperature, presence of acid or base, and exposure to light and air.

Key Stability Considerations

-

Acidic Conditions: this compound is highly sensitive to acid. In the presence of aqueous acid, it undergoes hydrolysis to form N-benzylformamide.[6] This reaction proceeds via protonation of the isocyanide carbon, followed by nucleophilic attack of water. Therefore, acidic conditions should be strictly avoided during storage and in reactions where the isocyanide is intended to remain intact.

-

Basic Conditions: Isocyanides are generally stable to strong bases and are often synthesized under basic conditions.[6] Hydrolysis does not readily occur in basic media because the nucleophilic hydroxide ion is repelled by the electron-rich isocyanide carbon.[7]

-

Thermal Stability: While many isocyanides are thermally stable and can be purified by distillation, they can undergo rearrangement or decomposition at elevated temperatures.[3] For this compound, prolonged exposure to high temperatures may lead to decomposition, potentially involving the benzyl radical.[8]

-

Polymerization: Some isocyanides are prone to polymerization, which can be initiated by Lewis and Brønsted acids.[6] The tendency for this compound to polymerize under typical laboratory conditions is not extensively reported but should be considered, especially during prolonged storage or in the presence of catalytic impurities.

-

Storage: It is recommended to store this compound at low temperatures (-20°C) to minimize degradation.[4] Some sources note that it may darken in storage, suggesting potential slow decomposition over time.

The following table summarizes the stability profile of this compound.

| Condition | Stability | Primary Degradation Pathway |

| Acidic (e.g., aqueous HCl) | Unstable | Hydrolysis to N-benzylformamide |

| Basic (e.g., aqueous NaOH) | Stable | No significant reaction |

| Neutral Aqueous | Limited stability, prone to slow hydrolysis | Hydrolysis to N-benzylformamide |

| Elevated Temperature | Potentially Unstable | Thermal decomposition, potential rearrangement |

| Presence of Lewis/Brønsted Acids | Potentially Unstable | Polymerization |

| Long-term Storage | Fair (improves at low temperature) | Potential for slow decomposition and darkening |

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[9][10][11]

4.1.1. Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

4.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess liquid this compound should be visible as a separate phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C) and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with this compound) using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro-droplets.

-

Accurately dilute the filtered aliquot with the respective solvent to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the dilution factor. Express the solubility in units such as g/100 mL or mol/L.

-

Protocol for Stability Assessment in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in various solvents under controlled conditions, using HPLC for quantification.[12][13][14][15]

4.2.1. Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Acids and bases for forced degradation studies (e.g., HCl, NaOH)

-

Volumetric flasks

-

Autosampler vials

-

Temperature-controlled chambers (e.g., ovens, water baths)

-

Photostability chamber

-

HPLC system with a UV detector (or other suitable detector)

-

pH meter

4.2.2. Procedure

-

Preparation of Stock and Sample Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

For each solvent to be tested, prepare sample solutions by diluting the stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

-

Stability Study Conditions:

-

Solvent Effects: Store the sample solutions in different solvents at a controlled temperature (e.g., 25°C) and protect from light.

-

Temperature Effects: Store sample solutions in a chosen solvent at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Forced Degradation (Hydrolysis):

-

Acidic: To a sample solution, add a small amount of acid (e.g., 0.1 M HCl) and store at a controlled temperature.

-

Basic: To a sample solution, add a small amount of base (e.g., 0.1 M NaOH) and store at a controlled temperature.

-

Neutral: To a sample solution in a protic solvent (e.g., methanol/water), store at a controlled temperature.

-

-

Photostability: Expose a sample solution to controlled light conditions in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample solution.

-

Immediately analyze the aliquots by HPLC.

-

-

HPLC Analysis:

-

Use a validated stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., N-benzylformamide). A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Monitor the peak area of this compound at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

The degradation rate and half-life (t₁/₂) can be determined by plotting the natural logarithm of the concentration versus time.

-

Conclusion

While quantitative data on the solubility and stability of this compound is not widely available, a strong understanding of its chemical properties allows for reliable predictions and the design of robust experimental plans. This compound is a versatile reagent that is generally soluble in a wide range of organic solvents but is sensitive to acidic conditions, which lead to hydrolysis. For optimal use and storage, it is crucial to maintain anhydrous and neutral or basic conditions and to store the compound at low temperatures. The experimental protocols provided in this guide offer a framework for researchers to quantitatively determine the solubility and stability of this compound in their specific solvent systems, ensuring reproducible and successful synthetic outcomes.

References

- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 2. CAS 10340-91-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isocyanide - Wikipedia [en.wikipedia.org]

- 7. organic chemistry - Why doesn't hydrolysis of isocyanides take place in basic medium? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. japsonline.com [japsonline.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Benzyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Benzyl isocyanide, a versatile reagent in organic synthesis, presents a unique set of health and safety challenges that necessitate rigorous handling protocols. This in-depth technical guide provides comprehensive safety information, data-driven insights, and clear procedural guidance to empower researchers, scientists, and drug development professionals to work safely with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its acute toxicity upon ingestion, dermal contact, and inhalation.[1][2] A critical aspect of its toxicology is the potential for it to be metabolized in the body to cyanide, which can inhibit cytochrome oxidase and impair cellular respiration.[3]

GHS Hazard Statements:

-

H227: Combustible liquid.

The substance is also a skin and eye irritant and may cause skin sensitization upon repeated exposure.[3]

Quantitative Data Summary

For a clear comparison of its physical, chemical, and toxicological properties, the following tables summarize the available quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇N | [3] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Unpleasant, pungent | [3][4] |

| Boiling Point | 105-106 °C @ 75 mmHg | [3] |

| Density | 0.962 g/mL at 25 °C | [3] |

| Flash Point | 79 °C (174.2 °F) | [3] |

Table 2: Toxicity Data

| Compound | Route | Species | Value |

| Benzyl Cyanide | Oral | Rat | 210 mg/kg |

| Benzyl Cyanide | Dermal | Rabbit | 270 mg/kg |

Note: This data is for the related compound benzyl cyanide and should be used for reference with caution.

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for toxicity testing of this compound are not publicly available, the following best-practice guidelines for safe handling have been synthesized from multiple safety data sheets.

Personal Protective Equipment (PPE)